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Compound of Interest

4-[3-(Tert-butyl)phenoxy]-2-
Compound Name:

methylphenylamine
CAS No.: 946742-94-5
Cat. No.: B3172868

Get Quote

Identity, Synthesis, and Application in Drug Discovery
Executive Summary

4-(3-tert-butylphenoxy)-2-methylaniline (CAS 946742-94-5) is a high-value aromatic amine
building block. Structurally, it consists of an o-toluidine core substituted at the para-position with
a meta-tert-butylphenoxy group.

This compound is critical in drug discovery, serving as a hydrophobic scaffold for designing
kinase inhibitors. The bulky tert-butyl group provides steric bulk and lipophilicity, essential for
occupying hydrophobic pockets (e.g., the allosteric "back pocket" of kinase enzymes like p38
MAPK or VEGFR), while the aniline amine serves as a reactive handle for urea or amide
formation.

Chemical Identity & Synonyms

Precise nomenclature is vital for database searching and regulatory compliance. The following
table consolidates the valid synonyms and identifiers.
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Identifier Type Name / Value

Common Name 4-(3-tert-butylphenoxy)-2-methylaniline

CAS Registry Number 946742-94-5
4-[3-(1,1-dimethylethyl)phenoxy]-2-

UPAC Name mt[eth(ylbenzenar:ine " ’

Alternate IUPAC 4-(3-tert-butylphenoxy)-o-toluidine

Benzenamine, 4-[3-(1,1-
Inverted Name )
dimethylethyl)phenoxy]-2-methyl-

Structural Name 4-Amino-3-methyl-3'-tert-butyldiphenyl ether
Molecular Formula C17H21NO
Molecular Weight 255.36 g/mol

CC1=C(N)C=CC(OC2=CC=CC(C(C)
(C)C)=C2)=C1

SMILES

Synthesis & Manufacturing Protocol

The synthesis of 4-(3-tert-butylphenoxy)-2-methylaniline typically follows a two-step sequence:
Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction. This pathway is
preferred for its scalability and region-specificity.

Step 1: Ether Formation (SNATr)

o Reactants: 3-tert-butylphenol + 1-fluoro-2-methyl-4-nitrobenzene (or the chloro- derivative).

e Mechanism: The phenoxide anion attacks the electron-deficient nitrobenzene ring at the
para-position, displacing the halogen.

» Key Insight: The methyl group at the ortho-position of the nitrobenzene provides steric
guidance but does not significantly hinder the attack at the para-position.

Step 2: Nitro Group Reduction
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e Reactants: Nitro-intermediate + Reducing Agent (H2/Pd-C or Fe/NHa4Cl).

e Mechanism: Chemoselective reduction of the nitro group to the primary amine.

Experimental Workflow Diagram

The following diagram visualizes the logical flow of this synthesis.
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Caption: Two-step industrial synthesis route via SNAr coupling and catalytic hydrogenation.

Applications in Drug Development

This molecule is not a drug itself but a privileged scaffold. Its utility lies in its ability to orient the
hydrophobic tert-butyl group into deep protein pockets.

Pharmacophore Utility: Kinase Inhibition

In the design of Type Il kinase inhibitors (which bind to the inactive conformation of the
enzyme), the "tail" region of the inhibitor is crucial for selectivity.

e The Aniline Head: Forms a hydrogen bond network (often via a urea linkage) with the
conserved Glu/Asp residues in the kinase hinge region.

e The Diphenyl Ether Linker: Provides flexibility and correct spacing.

o The 3-tert-butyl Tail: Occupies the hydrophobic allosteric pocket created by the "DFG-out"
movement of the activation loop. This interaction significantly increases binding affinity and
residence time.

Structural Logic Diagram
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Caption: Pharmacophore mapping of the molecule's functional regions in medicinal chemistry.

Technical Specifications & Handling
Physicochemical Properties

o Appearance: Off-white to pale brown solid or viscous oil (depending on purity).
e Solubility: Insoluble in water; soluble in DMSO, Methanol, Dichloromethane.
e pKa (Calculated): ~4.0 (Aniline nitrogen).

e LogP (Predicted): ~5.2 (Highly lipophilic).

Safety & Storage (Self-Validating Protocol)

o Hazard Class: Toxic if swallowed (Acute Tox. 3) or absorbed through skin.
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o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Anilines are prone to
oxidation (darkening) upon air exposure.

» Validation: Check color before use. If the solid has turned dark brown/black, purify via
recrystallization (Hexane/EtOAC) or silica plug filtration before using in sensitive coupling
reactions.
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e To cite this document: BenchChem. [Technical Guide: 4-(3-tert-butylphenoxy)-2-
methylaniline]. BenchChem, [2026]. [Online PDF]. Available at:
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butylphenoxy-2-methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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